Myristoyl chloride

Description

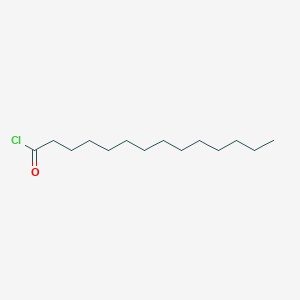

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tetradecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWCRLGKYWVLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059422 | |

| Record name | Tetradecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112-64-1 | |

| Record name | Tetradecanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9J09WN7SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies of Myristoyl Chloride

Established Synthetic Pathways for Myristoyl Chloride Production

The synthesis of this compound from its parent carboxylic acid, myristic acid, is achieved through several established chlorinating agents.

Reaction of Myristic Acid with Thionyl Chloride

The most common and widely used method for preparing this compound is the reaction of myristic acid with thionyl chloride (SOCl₂). evitachem.commdpi.com This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chloride ion, yielding this compound, with sulfur dioxide and hydrogen chloride as volatile byproducts. evitachem.comwikipedia.org The reaction can be accelerated by the addition of a catalyst, such as pyridine (B92270) or N,N-dimethylformamide (DMF). chemicalbook.comrsc.org

The process typically involves dissolving myristic acid in an excess of thionyl chloride, sometimes with a solvent like dichloromethane (B109758), and heating the mixture. mdpi.comchemicalbook.com One specific laboratory-scale synthesis involves dissolving myristic acid in freshly distilled thionyl chloride with a few drops of DMF, stirring at room temperature, and then heating to 70°C for 4 hours. chemicalbook.com Another protocol describes melting myristic acid and adding thionyl chloride dropwise, followed by heating to complete the reaction. mdpi.com The molar ratio of myristic acid to thionyl chloride can influence the reaction, with ratios of 1:2.5 being reported. evitachem.com

Table 1: Reaction Conditions for this compound Synthesis with Thionyl Chloride

| Parameter | Condition | Source |

| Reactants | Myristic Acid, Thionyl Chloride | evitachem.commdpi.com |

| Catalyst (optional) | N,N-dimethylformamide (DMF), Pyridine | chemicalbook.comrsc.org |

| Molar Ratio (Acid:SOCl₂) | 1:2.5 | evitachem.com |

| Temperature | 10-15°C (initial), up to 70°C | evitachem.comchemicalbook.com |

| Reaction Time | Several hours | chemicalbook.comrsc.org |

Utilization of Oxalyl Chloride in Acyl Chloride Formation

Oxalyl chloride ((COCl)₂) serves as an alternative reagent for the conversion of carboxylic acids to acyl chlorides. wikipedia.org It is often considered a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction with myristic acid would produce this compound along with volatile byproducts: carbon dioxide, carbon monoxide, and hydrogen chloride, which simplifies the purification process. wikipedia.org The use of oxalyl chloride is particularly advantageous for substrates that are sensitive to the harsher conditions sometimes required with thionyl chloride. organic-chemistry.org In a typical procedure, oxalyl chloride is added dropwise to a solution or suspension of the carboxylic acid in an inert solvent like dichloromethane at a low temperature, such as 0°C, followed by stirring at room temperature. commonorganicchemistry.com

Phosgene-Based Synthesis and Safety Considerations

Phosgene (B1210022) (COCl₂), while a highly effective chlorinating agent, is less commonly used for the laboratory synthesis of acyl chlorides due to its extreme toxicity. wikipedia.orgepa.gov Industrially, phosgene can be reacted with carboxylic acids to produce acyl chlorides with high yields. wikipedia.org For instance, a reaction of myristic acid with phosgene at 40–50°C in the presence of a catalyst like trimethylamine (B31210) can achieve a 96% yield in a closed-loop system.

Safety Considerations: Phosgene is a toxic gas that can cause severe respiratory damage. epa.govcompur.com Its use requires stringent safety protocols, including specialized handling equipment, well-ventilated areas or fume hoods, and continuous monitoring. compur.comchemicalsafetyfacts.org Industrial production facilities are designed with multiple safety layers, such as seal-less pumps, remote isolation valves, and emergency neutralization systems, to prevent accidental releases. chemicalsafetyfacts.org Due to these dangers, less hazardous alternatives like diphosgene and triphosgene (B27547) have been developed for laboratory use. wikipedia.org

Emerging Mechanochemical Approaches for Solvent-Free Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical force, is an emerging green chemistry approach that can facilitate solvent-free synthesis. nih.govwalisongo.ac.id Ball milling, a common mechanochemical technique, can be used to activate myristic acid and a chlorinating agent like thionyl chloride without the need for a solvent. researchgate.net Pilot-scale trials have demonstrated that this method can produce this compound with an 87% yield within 2 hours, significantly reducing solvent waste. This approach offers a more environmentally benign alternative to traditional solution-based syntheses. researchgate.netrsc.org

Fundamental Reaction Mechanisms of this compound

The high reactivity of this compound stems from the nature of the acyl chloride functional group, which readily undergoes nucleophilic attack.

Nucleophilic Acyl Substitution: Principles and Stereochemical Outcomes

The primary reaction mechanism for this compound is nucleophilic acyl substitution. evitachem.commasterorganicchemistry.com This reaction involves the substitution of the chloride, which is an excellent leaving group, with a nucleophile. vanderbilt.edu The process occurs via a two-step mechanism: addition-elimination. masterorganicchemistry.comvanderbilt.edu

Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon of the this compound. evitachem.com This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. vanderbilt.edulibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. evitachem.com The carbonyl double bond is reformed by the lone pair of electrons from the oxygen atom, and the chloride ion is expelled as the leaving group. evitachem.commasterorganicchemistry.com

Stereochemical Outcomes: In nucleophilic acyl substitution reactions involving a chiral acyl chloride where the stereocenter is not the carbonyl carbon itself, the reaction typically proceeds with retention of configuration at the stereocenter. Since the reaction occurs at the achiral, sp²-hybridized carbonyl carbon, the stereochemistry of the rest of the molecule is generally unaffected. The tetrahedral intermediate is formed and collapses without altering the existing stereocenters within the R-group of the acyl chloride.

Role of the Electrophilic Carbonyl Carbon and Labile Chlorine Atom

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of its carbonyl carbon and the presence of a labile chlorine atom. The chlorine atom, being highly electronegative, withdraws electron density from the carbonyl carbon, rendering it susceptible to nucleophilic attack. This, combined with the fact that the chloride ion is an excellent leaving group, facilitates nucleophilic acyl substitution reactions. evitachem.com

During these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and resulting in the formation of a new product with the myristoyl group attached. evitachem.com This fundamental reactivity makes this compound a key reagent for forming esters and amides. evitachem.com

Influence of Solvent and Temperature on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are significantly influenced by the choice of solvent and the reaction temperature.

Solvent Effects:

The solvent plays a crucial role in stabilizing reactants and intermediates, thereby affecting the reaction rate. For esterification and amidation reactions, solvents like dichloromethane (DCM) or pyridine are often preferred. Pyridine can also act as a base to neutralize the hydrochloric acid byproduct formed during the reaction. nih.gov In some cases, particularly in the acylation of polysaccharides, a biphasic mixture of water and an organic solvent like toluene, with a compatibilizer, has been used. mdpi.com The use of polar aprotic solvents can be advantageous, but they are often expensive and require anhydrous conditions. biomedres.us The choice of solvent can also influence the solubility of reactants and, consequently, the reaction's conversion rate. biomedres.us

Temperature Effects:

Advanced Derivatization Methodologies

This compound is a key reagent in various advanced derivatization strategies, particularly in the synthesis of esters with specific functionalities and applications.

Esterification Reactions with Alcohols

Esterification, the reaction of this compound with alcohols, is a cornerstone of its application in synthesis. This reaction is typically catalyzed by a base like pyridine, which serves to neutralize the HCl byproduct.

This compound is utilized for the selective acylation of monosaccharides and polysaccharides to produce sugar esters with various applications. For example, this compound has been reacted with fructose, glucose, and galactose to synthesize their corresponding monomyristate esters. researchgate.net These reactions are often regioselective, with the esterification occurring preferentially at the more reactive primary hydroxyl group of the monosaccharide. researchgate.net For instance, in the acylation of monosaccharides, the esterification was found to occur at the C-6 hydroxyl group. researchgate.net The yields of these reactions can vary depending on the specific monosaccharide used, with reported yields ranging from 45.80% to 79.49%. researchgate.net

In the realm of polysaccharides, this compound has been used for the N-acylation of chitosan (B1678972) to introduce hydrophobicity, creating a matrix suitable for drug delivery. sigmaaldrich.com The modification of polysaccharides like ulvan has also been achieved using this compound in a biphasic system. mdpi.com

This compound is instrumental in synthesizing myristate esters with specific applications in mind. These esters are important in various fields, including the production of surfactants and in the formulation of lipid-based drug delivery systems like liposomes and nanoparticles. For example, isopropyl myristate, produced from the reaction of this compound with isopropanol, is used in cosmetic and topical medicinal preparations due to its excellent skin absorption properties. atamanchemicals.com Myristoylated derivatives of certain drugs can also exhibit improved pharmacokinetic properties and therapeutic efficacy. Another example is the synthesis of genistein (B1671435) myristic acid ester, which has been investigated for its chemopreventive capacity. researchgate.net

Achieving regioselectivity in the esterification of polyols, such as monosaccharides, is crucial for synthesizing compounds with well-defined structures and properties. The inherent difference in the reactivity of primary and secondary hydroxyl groups is often exploited to achieve regioselectivity. The primary hydroxyl groups of sugars are generally more reactive towards acylation than the secondary ones. researchgate.net

Enzymatic methods can also be employed for regioselective esterification. For example, Novozym 435 has been used for the regioselective esterification of open-chain sugars. google.com While direct chemical esterification often leads to a mixture of products, careful control of reaction conditions such as temperature and the use of specific solvents and catalysts can enhance the selectivity for a particular hydroxyl group. For instance, selective acylation of methyl β-D-galactopyranoside with this compound is performed in dry DMF with triethylamine (B128534) at freezing temperatures.

Synthesis of Myristate Esters for Targeted Applications

Amidation Reactions with Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-myristoylamides. This reaction is a cornerstone of its chemical utility, enabling the synthesis of a wide range of functionalized molecules.

N-Acylation of Primary and Secondary Amines

The N-acylation of primary and secondary amines with this compound is a fundamental transformation in organic synthesis. nih.govchemimpex.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound, leading to the displacement of the chloride leaving group and the formation of an amide bond. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. oup.com

The general reaction can be represented as:

R-NH₂ + CH₃(CH₂)₁₂COCl → R-NH-CO-(CH₂)₁₂CH₃ + HCl

R₂NH + CH₃(CH₂)₁₂COCl → R₂N-CO-(CH₂)₁₂CH₃ + HCl

The synthesis of N-methyl, N-myristoyl-analogs of certain biologically active compounds has been achieved through the N-acylation of the corresponding secondary amines with this compound in a basic, two-phase system. nih.gov Similarly, the reaction of glycine (B1666218) tert-butyl ester hydrochloride with this compound in the presence of triethylamine yields N-myristoyl glycine tert-butyl ester. oup.comoup.com

The efficiency of these reactions can be influenced by steric hindrance on the amine substrate. For instance, the acylation of bulky polysaccharide amines may proceed with lower efficiency compared to less hindered primary amines.

Introduction of Myristoyl Groups for Lipophilicity Enhancement

A primary application of the amidation reaction is to increase the lipophilicity of molecules. The long, saturated 14-carbon chain of the myristoyl group significantly enhances the hydrophobic character of the parent molecule. This strategy is widely employed in medicinal chemistry and drug development to improve the pharmacokinetic properties of therapeutic agents. chemimpex.com

By converting polar functional groups, such as amines, into lipophilic amides, the ability of a drug molecule to cross cellular membranes can be enhanced. chemimpex.com This modification can lead to improved absorption, distribution, and bioavailability. For example, the myristoylation of drugs is a strategy used to improve their therapeutic efficacy.

Formation of Mixed Anhydrides

This compound can react with the salt of a carboxylic acid to form a mixed anhydride (B1165640). This reaction involves the nucleophilic attack of the carboxylate anion on the carbonyl carbon of this compound.

The general reaction is as follows: R-COO⁻Na⁺ + CH₃(CH₂)₁₂COCl → R-CO-O-CO-(CH₂)₁₂CH₃ + NaCl

Mixed anhydrides are themselves reactive acylating agents and can be used in subsequent reactions, particularly in peptide synthesis. google.comgoogle.com The formation of a mixed anhydride can activate a carboxylic acid for coupling with an amine. However, this application of this compound is noted to be less common. The synthesis of mixed anhydrides using pivaloyl chloride is a well-described method in peptide synthesis. google.comgoogle.com

Reactions with Grignard Reagents for Ketone Synthesis

This compound can react with Grignard reagents (R-MgX) to form ketones. This reaction involves the nucleophilic addition of the organometallic reagent to the acyl chloride. The initial product is a ketone.

CH₃(CH₂)₁₂COCl + R-Mg-X → CH₃(CH₂)₁₂CO-R + MgClX

However, a significant challenge in this reaction is the potential for a second addition of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol. organic-chemistry.orgpressbooks.pub To circumvent this, specific reaction conditions are necessary. One effective method involves moderating the reactivity of the Grignard reagent. The use of bis[2-(N,N-dimethylamino)ethyl] ether can form a tridentate complex with the Grignard reagent, which allows for the selective reaction with the acid chloride to yield the ketone in high yield without significant over-addition. organic-chemistry.orgwisc.edu

Bioconjugation Strategies

Myristoylation, the attachment of a myristoyl group to a biomolecule, is a crucial post-translational modification that influences the function and localization of many proteins. sigmaaldrich.comwikipedia.org this compound serves as a key reagent in chemical methods to achieve this modification. chemimpex.com

Covalent Attachment to Peptides and Proteins

This compound can be used to covalently attach the myristoyl group to the N-terminal glycine residue of peptides and proteins. oup.comsigmaaldrich.comnih.gov This process, known as N-myristoylation, plays a vital role in mediating protein-membrane interactions and signal transduction. wikipedia.org

In a chemical approach, the free amino group of a peptide, often at the N-terminus, can be directly acylated with this compound. oup.comoup.com For instance, a method for the ribosomal synthesis of myristoylated peptides involves charging an initiator tRNA with glycine, followed by the chemical acylation of the free amino group with this compound. oup.comoup.com This N-myristoylated Gly-tRNA can then be used in an in vitro translation system to produce a peptide with the myristoyl group at its N-terminus. oup.comoup.com

This covalent modification is a common feature of a wide variety of viral and cellular proteins and is instrumental in promoting membrane binding. sigmaaldrich.comsigmaaldrich.com The myristoyl group acts as a hydrophobic anchor, facilitating the association of the protein with cellular membranes. nih.govnih.gov

Interactive Data Table: Examples of Myristoylation Reactions

| Substrate | Reagent | Product | Reaction Type |

| Primary/Secondary Amine | This compound | N-Myristoylamide | Amidation |

| Glycine tert-butyl ester | This compound | N-Myristoyl glycine tert-butyl ester | Amidation |

| Carboxylate Salt | This compound | Mixed Anhydride | Anhydride Formation |

| Grignard Reagent | This compound | Ketone | Ketone Synthesis |

| Peptide (N-terminal Gly) | This compound | N-Myristoyl-peptide | Bioconjugation |

Myristoylation of Amino Acids and Their Derivatives

Myristoylation, the attachment of a myristoyl group derived from myristic acid, is a crucial lipid modification of amino acids and peptides. wikipedia.org Chemically, this modification is often achieved using this compound as a reactive acylating agent. The process involves the formation of a stable amide bond between the carbonyl group of this compound and the N-terminal α-amino group of an amino acid or a peptide chain. wikipedia.org This strategy is widely employed in the synthesis of various lipoamino acids and lipopeptides, which have applications as surfactants and research tools. whiterose.ac.ukcir-safety.org

The fundamental reaction is a nucleophilic acyl substitution where the amino group of the amino acid attacks the electrophilic carbonyl carbon of this compound. The reaction typically requires a base to neutralize the hydrochloric acid byproduct and is conducted in an appropriate solvent.

Research Findings in the Synthesis of N-Myristoyl Amino Acids

The synthesis of N-myristoyl amino acids is a direct and well-established method. For instance, N-myristoyl glycine, the N-terminal residue of many myristoylated proteins, can be synthesized from its esterified form. oup.com In a documented procedure, glycine tert-butyl ester hydrochloride is reacted with this compound in chloroform (B151607), using triethylamine as a base. The mixture is stirred vigorously at room temperature for an extended period to ensure the completion of the reaction. oup.com Following the acylation, the tert-butyl ester protecting group is removed using trifluoroacetic acid to yield the final N-myristoyl glycine product. oup.com

This acylation method is not limited to glycine. Other amino acids, such as glutamic acid, are also derivatized using this compound to produce compounds like Myristoyl Glutamic Acid, which functions as a surfactant. cir-safety.org The reaction involves the formation of an amide bond between the amino group of glutamic acid and this compound. cir-safety.org

Table 1: Examples of N-Myristoylation of Amino Acid Derivatives This table is interactive. Click on the headers to sort.

| Amino Acid Derivative | Reagents | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Glycine tert-butyl ester hydrochloride | This compound, Triethylamine | Chloroform | Stirred vigorously at room temperature for 16 hours. | N-myristoyl glycine tert-butyl ester | oup.com |

| Glutamic Acid | This compound | Not specified | Amide formation reaction. | Myristoyl Glutamic Acid | cir-safety.org |

Myristoylation of Peptides and Advanced Substrates

Beyond single amino acids, this compound is a key reagent in more complex syntheses, including the site-specific modification of peptides and tRNA molecules for advanced biochemical studies. A versatile method has been developed for the ribosomal synthesis of peptides containing N-terminal long-chain fatty acids. oup.comoup.com This innovative approach involves first charging an initiator tRNA with glycine (Gly-tRNA). The free α-amino group of the glycine on the tRNA is then chemically acylated directly using this compound. oup.com

The N-myristoylation of Gly-tRNA is performed under specific pH-controlled conditions. oup.com Research indicates that the Gly-tRNA is dissolved in a Bicine-KOH buffer at pH 9.0, to which a solution of this compound in an organic solvent like tetrahydrofuran (B95107) (THF) is added. oup.com The reaction is carried out on ice for a short duration (e.g., 15 minutes). oup.com Despite the potential for hydrolysis of the acid chloride in the aqueous buffer, the reaction is efficient due to the use of excess this compound and the faster rate of reaction with the amino group compared to water. oup.com The resulting N-myristoyl-Gly-tRNA can then be used in in-vitro translation systems to produce a peptide with the myristoyl group specifically installed at the N-terminus. oup.comoup.com

Table 2: Example of N-Myristoylation of a tRNA-Amino Acid Complex This table is interactive. Click on the headers to sort.

| Substrate | Reagents | Solvent/Buffer | Key Conditions | Product | Reference |

|---|

This chemo-enzymatic strategy provides a powerful tool for producing myristoylated peptides for research into protein localization, protein-protein interactions, and signal transduction. wikipedia.orgresearchgate.netelifesciences.org

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. Both ¹H-NMR and ¹³C-NMR provide unique insights into the molecular framework.

¹H-NMR: The ¹H-NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in its aliphatic chain. nih.govchemicalbook.com For instance, in a myristoylated thymidine (B127349) derivative, the protons of the myristoyl group show distinct chemical shifts: a multiplet at δ 2.34 for the -CH₂CO- group adjacent to the carbonyl, a multiplet between δ 1.48-1.74 for the next -CH₂- group, and a broad multiplet between δ 1.14-1.42 for the long chain of methylene (B1212753) protons. medipol.edu.tr Similarly, in myristoylated D-mannose derivatives, the myristoyl group is identified by multiplets at approximately δ 2.36 (-CH₂CO-), δ 1.64 (-CH₂CH₂CO-), δ 1.28 for the long methylene chain, and δ 0.91 for the terminal methyl group. researchgate.net These chemical shifts are crucial for confirming the successful incorporation of the myristoyl group into a target molecule.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton. For this compound, the carbonyl carbon (C=O) signal is a key indicator. nih.gov In myristoylated derivatives, the chemical shifts of the carbon atoms in the myristoyl chain are analyzed to confirm the structure. researchgate.netmdpi.com For example, in a myristoyl choline (B1196258) chloride derivative, the carbonyl carbon and the carbons of the long aliphatic chain can be identified by their specific resonances in the ¹³C-NMR spectrum. chemicalbook.com

The following table summarizes typical ¹H-NMR chemical shifts for the myristoyl group in various derivatives.

| Proton Type | Typical Chemical Shift (δ, ppm) | Derivative Example |

| Terminal CH₃ | ~0.89 - 0.91 | Myristoylated D-mannose researchgate.net |

| Methylene chain (-(CH₂)₁₀-) | ~1.26 - 1.31 | Myristoylated D-mannose researchgate.net |

| β-CH₂ to carbonyl | ~1.63 - 1.64 | Myristoylated D-mannose researchgate.net |

| α-CH₂ to carbonyl | ~2.35 - 2.36 | 5'-O-Myristoyluridine, Myristoylated D-mannose researchgate.net |

This table is interactive. Click on the headers to sort the data.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The most prominent feature in the FTIR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl chloride group. researchgate.netnist.gov This peak is typically observed around 1800 cm⁻¹.

When this compound reacts to form derivatives like esters or amides, the position of the carbonyl peak shifts. For example, in myristoylated uridine (B1682114) and galactopyranoside esters, the C=O stretch appears around 1740-1745 cm⁻¹. In the case of a myristoylated thymidine derivative, the C=O stretching vibration is observed at 1702 cm⁻¹. medipol.edu.tr The disappearance of the characteristic C-Cl stretching peak of the acyl chloride (around 720 cm⁻¹) and the appearance of new bands, such as N-H stretching in amides (around 3329 cm⁻¹), confirm the formation of the derivative. researchgate.net

The table below shows a comparison of key FTIR absorption bands for this compound and one of its derivatives.

| Functional Group | This compound (cm⁻¹) | Myristoylated L-Theanine (cm⁻¹) |

| C=O Stretch (Acyl Chloride) | ~1800 | - |

| C=O Stretch (Amide) | - | ~1645 |

| C-Cl Stretch | ~720 | - |

| N-H Stretch (Amide) | - | ~3329 |

This table is interactive. Click on the headers to sort the data.

Infrared spectroscopy has also been used to study the structural stability and orientation of myristoylated proteins, such as recoverin, when they bind to membranes. nih.govacs.org

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. researchgate.netmdpi.com

For this compound itself, mass spectrometry can confirm its molecular weight of 246.82 g/mol . When analyzing myristoylated derivatives, MS is used to verify the addition of the myristoyl group. For example, the mass spectrum of a myristoylated galactopyranoside ester shows the protonated molecular ion [M+H]⁺ at m/z 455.72. Similarly, HRMS is used for precise mass measurements to confirm the molecular formula of newly synthesized compounds. rsc.orgbiorxiv.org

Fragmentation analysis in MS/MS experiments provides further structural information. For instance, in the analysis of myristoylated proteins, the fragmentation pattern can confirm the site of myristoylation. nih.gov A combined gas chromatography/mass spectrometry (GC/MS) assay has been developed to identify N-terminal myristoylation in proteins by analyzing the fragmentation of derived myristoylglycine. psu.edu

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and analyzing its derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and its derivatives. vwr.comtcichemicals.com It is also widely used for the quantitative analysis of these compounds in various samples. mdpi.come-nps.or.kr

For purity assessment, a sample is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the main compound and any impurities. The purity is often calculated based on the relative area of the main peak. For example, commercial grades of this compound can have a purity of ≥97.5% as determined by HPLC. vwr.com In the synthesis of myristoylated peptides, reversed-phase HPLC (RP-HPLC) is used to analyze the purity of the final product. google.com

Quantitative analysis by HPLC involves creating a calibration curve from standard solutions of known concentrations. jasco-global.comdrawellanalytical.com This allows for the precise determination of the concentration of a myristoylated compound in a sample. This is particularly important in studies analyzing the concentration of myristoylated compounds in biological systems.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of reactions involving this compound. wsu.edulibretexts.org By spotting the reaction mixture on a TLC plate at different time points, one can observe the consumption of the starting materials and the formation of the product. researchgate.net

For example, in the synthesis of myristoyl-L-carnitine, TLC is used to monitor the acylation reaction. The difference in polarity between the reactants and the product leads to different retention factors (Rf values) on the TLC plate, allowing for easy visualization of the reaction's progress. TLC is also used for preliminary purity checks and to determine the appropriate solvent system for column chromatography purification. nih.govaga-analytical.com.pl

Gas Chromatography (GC) for Purity Determination

Gas chromatography (GC) is a widely employed technique for assessing the purity of this compound. This method separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For this compound, GC analysis can effectively identify and quantify impurities.

Commercial suppliers of this compound often specify a purity of greater than 98.0% as determined by GC. tcichemicals.comtcichemicals.com The process typically involves injecting a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as nitrogen, then transports the vaporized sample through a column containing the stationary phase. scirp.org The separation of components is based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for detection. scirp.org

The conditions for GC analysis are carefully controlled to achieve optimal separation. These parameters include the type of column, the initial oven temperature, the temperature ramp rate, and the carrier gas flow rate. scirp.org For instance, a typical method might start with an initial oven temperature of 40°C, which is then ramped up to higher temperatures to elute compounds with different boiling points. scirp.org

Table 1: Representative Gas Chromatography (GC) Purity Data for Commercial this compound

| Parameter | Value | Reference |

| Purity (by GC) | >98.0% | tcichemicals.comtcichemicals.com |

| Purity (by Argentometric Titration) | min. 98.0% | tcichemicals.com |

This table presents typical purity specifications for commercially available this compound, as determined by gas chromatography and titration methods.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn verifies its empirical formula. For this compound (C₁₄H₂₇ClO), this analysis would measure the percentage of carbon, hydrogen, and chlorine. sigmaaldrich.comnist.gov The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. scielo.org.mx

This comparison provides strong evidence for the identity and purity of the synthesized compound. For example, in the synthesis of derivatives of thymidine involving this compound, elemental analysis was used to confirm the structure of the final products. The calculated and found percentages for carbon and hydrogen were in close agreement, validating the successful synthesis. scielo.org.mx

Table 2: Theoretical vs. Experimental Elemental Composition of a Myristoylated Thymidine Derivative

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 63.07 | 63.10 |

| Hydrogen (H) | 8.49 | 8.52 |

This table showcases the close correlation between the theoretical and experimentally determined elemental composition for a myristoylated derivative, confirming its empirical formula. scielo.org.mx

Advanced Biophysical Characterization for Lipidated Systems

The attachment of a myristoyl group to peptides and proteins significantly alters their biophysical properties, particularly their interactions with cellular membranes. Advanced techniques are required to study these lipidated systems and understand the functional consequences of myristoylation.

Fluorescence anisotropy is a powerful technique for studying the binding of myristoylated peptides and proteins to lipid membranes. acs.orgnih.gov This method measures the rotational diffusion of a fluorescently labeled molecule. nih.gov When a labeled peptide or protein binds to a larger structure like a lipid vesicle, its rotational motion is slowed, leading to an increase in fluorescence anisotropy. nih.gov

This technique has been used to investigate the interaction of the myristoylated alanine-rich C-kinase substrate (MARCKS) effector domain with lipid vesicles. By measuring changes in fluorescence anisotropy, researchers can determine the affinity of the peptide for the membrane and understand how different lipid compositions influence this binding. nih.gov Similarly, studies on the HIV-1 matrix domain (MA), a myristoylated protein, have utilized fluorescence anisotropy to detect its binding to oligonucleotides. acs.org

The technique can also provide insights into the insertion depth of a peptide into the membrane. By using lipophilic quenchers or by analyzing the decay of fluorescence anisotropy, it is possible to determine whether a peptide remains at the membrane surface or inserts more deeply into the hydrophobic core of the bilayer. umh.es

Electron Spray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules like proteins, including those that have been myristoylated. libretexts.orgwikipedia.org ESI-MS allows for the determination of the molecular weight of intact proteins with high accuracy. creative-proteomics.com This is crucial for confirming the covalent attachment of the myristoyl group, which results in a predictable mass shift.

The process involves introducing a solution of the protein into the mass spectrometer, where a high voltage is applied to create a fine spray of charged droplets. libretexts.orgnih.gov As the solvent evaporates, charged protein ions are released into the gas phase and are then analyzed by the mass spectrometer. libretexts.orgnih.gov A key advantage of ESI-MS is that it can produce multiply charged ions, which extends the mass range of the analyzer and allows for the analysis of very large proteins. wikipedia.org

ESI-MS can be used to characterize the heterogeneity of myristoylated protein samples, identifying different isoforms or post-translational modifications. creative-proteomics.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures of proteins. nih.gov

Overview of Myristoyl Chloride in Interdisciplinary Scientific Domains

Integration into Biochemical and Biological Research

This compound is a key reagent for introducing the myristoyl group into biomolecules, a modification that is crucial for numerous biological functions. evitachem.comcymitquimica.com This process, known as myristoylation, significantly increases the hydrophobicity of the target molecule, influencing its location, stability, and interactions within a cellular environment.

A primary application is in the study of protein myristoylation, a lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group to the N-terminal glycine (B1666218) residue of many eukaryotic and viral proteins. google.com This modification is essential for membrane targeting and signal transduction. google.com For instance, the myristoylation of the HIV-1 Nef protein is critical for its function in viral pathogenesis. Researchers utilize this compound in bioconjugation processes to attach these fatty acid chains to proteins, which can enhance cellular uptake, improve the pharmacokinetic profile of biologics, and aid in the development of targeted therapies. chemimpex.com

Beyond proteins, this compound is used to synthesize other biologically active molecules. The synthesis of myristoylated lipids is crucial for studying various biological processes. evitachem.com Furthermore, modifying existing therapeutic agents with a myristoyl group can enhance their efficacy. For example, myristoyl esters of betulinic acid have demonstrated two to three times higher cytotoxicity against melanoma cells compared to the parent compound, an effect attributed to increased cell permeability.

| Research Area | Application of this compound | Biological Significance |

| Protein Modification | N-myristoylation of proteins | Essential for protein localization, stability, function, and membrane targeting. google.com |

| Bioconjugation | Attachment of myristoyl groups to biologics | Improves pharmacokinetics and aids in developing targeted drug delivery systems. chemimpex.com |

| Drug Development | Synthesis of myristoylated prodrugs | Enhances drug solubility, bioavailability, and cytotoxicity. chemimpex.com |

| Lipid Synthesis | Reagent for creating myristoylated lipids | Essential for studying fundamental biological processes. evitachem.com |

Contribution to Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, this compound is employed to modify the properties of polymers, primarily to increase their hydrophobicity and thermal stability. chemimpex.com This chemical modification is valuable for creating high-performance materials and functional polymers for specific applications. chemimpex.com

A significant application is the N-acylation of chitosan, a biopolymer. Introducing the myristoyl group enhances chitosan's hydrophobicity, making it a more effective matrix for drug delivery systems. sigmaaldrich.com Similarly, the modification of cellulose (B213188) nanomaterials with this compound has shown significant benefits. Myristoyl-modified cellulose nanocrystals (CNC) achieved a dispersion of up to 20 wt% in a polylactic acid (PLA) matrix, a substantial improvement that enhances the properties of the resulting biocomposite. mdpi.com

This compound also serves as a building block in the synthesis of novel polymers. It has been used to create semi-crystalline dendritic poly(ether-amide) derivatives and 6-azafulleroid-6-deoxy-2,3-di-O-myristoylcellulose. sigmaaldrich.com Another innovative application is in the development of phase-change materials, which are used for thermal energy storage. evitachem.com The ability of this compound to react with various molecules to form esters and amides makes it a versatile tool for creating new polymers and materials with tailored properties.

| Material | Modification/Synthesis | Improved Property | Application |

| Chitosan | N-acylation with this compound | Increased hydrophobicity | Drug delivery matrices. sigmaaldrich.com |

| Cellulose Nanocrystals (CNC) | Surface modification with this compound | Enhanced dispersion in PLA | Biocomposites. mdpi.com |

| Poly(ether-amide) | Used in synthesis of dendritic derivatives | Formation of semi-crystalline structures | Advanced polymer synthesis. sigmaaldrich.com |

| Various | Synthesis of myristoylated compounds | Phase-change properties | Thermal energy storage. evitachem.com |

Applications of Myristoyl Chloride in Advanced Materials and Nanotechnology

Polymer Chemistry and Material Modification

In polymer science, myristoyl chloride is a versatile tool for altering the fundamental properties of both synthetic and natural polymers. Through acylation reactions, the myristoyl group can be covalently bonded to polymer backbones, imparting new functionalities.

The introduction of the long hydrocarbon chain of this compound is a common strategy to increase the hydrophobicity of polymers, rendering their surfaces water-repellent. This modification is crucial for developing high-performance materials. chemimpex.com For instance, the esterification of natural polymers like cellulose (B213188) with this compound significantly alters their surface properties. This process involves the reaction of the hydroxyl groups on the cellulose backbone with this compound, leading to the formation of cellulose esters. chesci.com The resulting modified cellulose exhibits enhanced hydrophobicity, which is essential for its use as a filler in hydrophobic polymer matrices like aliphatic polyesters. Efficient dispersion of myristoyl-modified cellulose nanocrystals (CNC) in polylactic acid (PLA) at high concentrations (up to 20 wt%) has been reported, a significant improvement compared to unmodified cellulose. mdpi.comresearchgate.net

This compound is instrumental in the synthesis of amphiphilic polymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments. These polymers have the unique ability to self-assemble in aqueous environments into organized nanostructures, such as micelles. cpu.edu.cn A typical synthesis involves grafting the hydrophobic myristoyl chain onto a hydrophilic polymer backbone. nih.gov

For example, amphiphilic derivatives of chitosan (B1678972) have been synthesized through O-acylation with this compound. unesp.brresearchgate.net Similarly, sugar–PEG-based amphiphilic copolymers have been created by acylating a polymer precursor with this compound. rsc.org These amphiphilic molecules are of significant interest for various applications, particularly in biomedicine, where their self-assembling properties are harnessed for drug delivery systems. cpu.edu.cnevitachem.com The resulting micelles possess a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic shell that ensures stability in aqueous media. cpu.edu.cn

The modification of natural polymers with this compound is a key strategy for developing advanced drug delivery systems. evitachem.com Chitosan, a biocompatible and biodegradable polysaccharide, is frequently modified via N-acylation or O-acylation with this compound to introduce hydrophobicity. sigmaaldrich.comchemicalbook.comnih.gov This modification transforms the polymer into an amphiphilic derivative capable of forming micelles that can encapsulate and improve the solubility and intestinal permeability of hydrophobic anticancer drugs like paclitaxel (B517696) and curcumin. unesp.brnih.govmdpi.com

Studies have shown that the degree of substitution (DS) of the myristoyl groups on the chitosan backbone is a critical parameter that influences the properties of the resulting micelles, such as their critical aggregation concentration (CAC), size, and drug encapsulation efficiency. unesp.brresearchgate.net For example, 3,6-O,O'-dimyristoyl chitosan (DMCh) has been shown to form spherical micelles that effectively encapsulate paclitaxel. unesp.br Furthermore, combining myristoylation with other modifications, such as quaternization, can further enhance the properties of chitosan-based carriers, improving their potential for targeted cancer therapy. nih.govmdpi.com

Below is a table summarizing research findings on drug delivery systems using myristoyl-modified chitosan:

| Polymer Derivative | Drug | Key Findings | Reference(s) |

| 3,6-O,O'-dimyristoyl chitosan (DMCh) | Paclitaxel (PTX) | Formed micelles with high drug encapsulation efficiency; improved intestinal absorption of PTX in Caco-2 cell models. | unesp.br |

| Ammonium myristoyl chitosan (DMCat) | Curcumin (CUR) | Synthesized micelles showed no cytotoxicity and improved CUR permeability across intestinal epithelial cell lines. | nih.govmdpi.com |

| Myristoyl chitosan (O-acylated) | Paclitaxel | Showed excellent capacity for encapsulation and solubilization of the hydrophobic drug. | nih.gov |

| N-acylated chitosan | - | The hydrophobic modification creates matrices suitable for controlled drug release. | researchgate.netsigmaaldrich.com |

| Myristoyl-coated liposomes | Paclitaxel | Demonstrated superior drug absorption and tumor-targeting capabilities compared to uncoated liposomes. | mdpi.com |

This compound plays a foundational role in the synthesis of innovative conjugated polymers whose electronic properties can be switched post-polymerization. A notable example involves the synthesis of polyselenophenes designed to switch from a p-type (hole-transporting) material to an ambipolar or n-type (electron-transporting) material. acs.org

The process begins with the synthesis of a specific monomer, which involves this compound as a starting reagent to create N-methoxy-N-methyltetradecanamide. This intermediate is then used to produce a selenophene (B38918) monomer bearing an α-ketal side-chain. The resulting polymer, P-ketal, is electron-rich and exhibits p-type characteristics. Crucially, the α-ketal side-chain can be converted into an electron-withdrawing α-keto group through a post-polymerization reaction. This conversion yields a new polymer, P-keto, with significantly lowered HOMO and LUMO energy levels, a narrower bandgap, and ambipolar charge transport properties. This ability to switch carrier polarity from a single monomer precursor opens new avenues for developing materials for responsive organic electronics. acs.org

Phase-change materials (PCMs) store and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., solid to liquid). azom.comsci-hub.st this compound is used as a precursor in the synthesis of organic PCMs for thermal energy storage applications. evitachem.com

One area of research involves the synthesis of thiourea (B124793) derivatives. By reacting this compound with thiourea, researchers have prepared 1,3-ditetradecanoyl thiourea. This material exhibits solid-liquid phase transitions at temperatures suitable for thermal energy storage. The long alkyl chains provided by the myristoyl groups allow the molecules to crystallize and store significant amounts of latent heat. tubitak.gov.tr These materials are valued for their high energy storage density and chemical stability. researchgate.net

The thermal properties of these synthesized PCMs are characterized using techniques like Differential Scanning Calorimetry (DSC) to determine their melting/freezing temperatures and latent heat capacities.

| Phase Change Material | Melting Temperature (°C) | Latent Heat of Melting (J/g) | Freezing Temperature (°C) | Latent Heat of Freezing (J/g) | Reference |

| 1,3-ditetradecanoyl thiourea | 119.5 | 122.4 | 110.0 | -114.6 | tubitak.gov.tr |

Development of Conjugated Polymers with Switchable Carrier Polarity

Surfactant Science and Emulsification Systems

This compound is a key building block in the synthesis of surfactants and emulsifiers. chemimpex.comcymitquimica.comnjchm.com Its molecular structure, featuring a reactive acyl chloride head and a long hydrophobic tail, makes it ideal for producing amphiphilic molecules that reduce surface tension between immiscible liquids. chemimpex.comcymitquimica.com These derivatives are essential in the formulation of detergents, emulsifiers, and other products in the cosmetic and food industries. chemimpex.com

Research has focused on synthesizing novel surfactants from this compound, including sugar-based non-ionic surfactants. For example, this compound has been reacted with glucose to form glucosyl monomyristate, a compound that demonstrates surfactant properties. evitachem.comdiva-portal.org Thio-based non-ionic surfactants have also been synthesized from this compound (as tetradecanoyl chloride), potassium thiocyanate, and an aniline (B41778) derivative, yielding compounds capable of solubilizing and extracting heavy metals. evitachem.com Additionally, the attachment of myristoyl groups to polymer backbones like chitosan can create hydrophobically modified polymers that are effective in stabilizing oil-in-water emulsions. researchgate.net The versatility of this compound allows for the creation of a wide range of surfactant structures, including cationic and non-ionic types, for diverse applications. specialchem.com

Synthesis of Cationic Surfactants

This compound is a key reagent in the production of cationic surfactants, which are amphiphilic molecules featuring a positively charged hydrophilic head group. chemimpex.com The synthesis typically involves the acylation of a primary or secondary amine with this compound, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This reaction, often performed under Schotten-Baumann conditions, results in the formation of an N-myristoyl amide and hydrochloric acid. evitachem.comsapub.org

A notable example is the synthesis of arginine-based cationic surfactants. sapub.orgpsu.edu In this process, the α-amino group of an L-arginine ester is acylated using this compound in the presence of an aqueous base like sodium hydroxide. sapub.org The resulting Nα-myristoyl arginine ester is a cationic surfactant with applications in various formulations due to its biodegradability and antimicrobial properties. sapub.orgpsu.edu Research has also documented the synthesis of other cationic surfactants, such as N-Benzyl-N,N-dimethylmyristyl-1-aminium chloride, for applications like corrosion inhibition. researchgate.net

Role in Detergent and Emulsifier Formulations

The surfactants synthesized from this compound play a crucial role in detergent and emulsifier formulations. chemimpex.com Their effectiveness stems from their amphiphilic nature: the long, hydrophobic myristoyl tail orients itself towards nonpolar substances like oils and grease, while the polar, hydrophilic head group interacts with water. This structure allows them to reduce the surface tension between immiscible phases, such as oil and water. atamanchemicals.com

In detergents, this property facilitates the lifting and suspension of dirt and oils from surfaces, enhancing cleaning efficiency. As emulsifiers, these surfactants stabilize mixtures of oil and water, preventing them from separating. This is particularly valuable in the cosmetics and personal care industries for creating stable creams, lotions, and other products. chemimpex.comspecialchem.com The specific properties of the surfactant can be tuned by altering the structure of the hydrophilic head group, allowing for the creation of emulsifiers for both oil-in-water (O/W) and water-in-oil (W/O) emulsions.

Development of Specialized Surfactants (e.g., Thio-based Non-ionic Surfactants)

Beyond common cationic surfactants, this compound is employed in the synthesis of specialized surfactants with unique properties. An example is the creation of thio-based non-ionic surfactants. evitachem.com One such compound, 1-(3-Chlorophenyl)-3-tetradecanoylthiourea, is synthesized from potassium thiocyanate, this compound (also known as tetradecanoyl chloride), and 3-chloroaniline. evitachem.com This particular surfactant demonstrates the ability to extract toxic metals, including copper, mercury, and manganese, through mechanisms of solubilization and complexation, highlighting its potential use in environmental remediation. evitachem.com

Other specialized surfactants derived from this compound include N-myristoyl-L-glutamic acid, an anionic surfactant created by reacting this compound with glutamic acid. These amino acid-based surfactants are noted for being mild and biodegradable, making them suitable for gentle cleansing products for the body, hair, and sensitive skin. atamanchemicals.com

Nanomaterial Functionalization

The chemical reactivity of this compound makes it a valuable tool for the surface modification of nanomaterials, altering their physicochemical properties for specific applications.

Surface Modification of Nanoparticles for Enhanced Biocompatibility

This compound is used to functionalize the surface of various nanoparticles to improve their compatibility with biological systems and dispersion within hydrophobic materials. nih.govmdpi.com The process involves attaching the myristoyl group to the nanoparticle surface, which imparts a hydrophobic, lipid-like character. nih.gov This modification can enhance the biocompatibility of materials by mimicking natural cell membrane components. nih.gov

For instance, cellulose nanocrystals (CNCs) have been modified with this compound to improve their dispersion in hydrophobic polymer matrices like polylactide (PLA). mdpi.com The attachment of the myristoyl chains to the CNC surface reduces its inherent hydrophilicity, mitigating agglomeration and leading to better interfacial compatibility with the polymer. mdpi.com Similarly, chitosan, a natural biopolymer, can be acylated with this compound. mdpi.com This modification has been used to create coatings for liposomes and other nanoparticles, which can influence drug release profiles and cellular interactions. mdpi.com

Table 1: Research Findings on this compound in Nanoparticle Modification

| Nanomaterial | Modifying Agent | Research Finding | Application | Reference |

| Cellulose Nanocrystals (CNC) | This compound | Achieved 31% hydrophobic carboxylic acid coverage on the CNC surface. | Reinforcement of PCL-based composites. | mdpi.com |

| Chitosan (CS) | This compound | Acylated CS was used to coat paclitaxel-loaded liposomes. | Slower drug release compared to uncoated liposomes and reduced cytotoxicity. | mdpi.com |

| Iron Oxide Nanoparticles (IOPs) | This compound-modified chitosan | Modified chitosan served as a 3D nano-matrix for the controlled fabrication of hydroxyapatite (B223615) (HAP). | Development of novel nano-matrices for biomaterial synthesis. | researchgate.net |

Integration into Lipid-Based Nanocarriers (Liposomes)

This compound is a fundamental precursor for the synthesis of specific lipids that are integral components of lipid-based nanocarriers, such as liposomes and lipid nanoparticles (LNPs). sci-hub.boxcaymanchem.com These nanocarriers are widely used for drug delivery and in vaccine development. jst.go.jpnih.govresearchgate.net

Synthetic phospholipids (B1166683) like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG) incorporate two myristoyl chains. sci-hub.box These lipids are synthesized using myristic acid (derivable from this compound) and are used to form the lipid bilayer of liposomes. sci-hub.boxjosai.ac.jp The length and saturation of the myristoyl chains influence the fluidity, stability, and permeability of the liposomal membrane. sci-hub.boxcaymanchem.com For example, proliposomal formulations of the drug nisoldipine (B1678946) have been prepared using DMPC to improve oral bioavailability. sci-hub.box

Furthermore, myristoyl derivatives like myristoyl diglyceride (DMG-PEG) have been used as components in the formulation of lipid nanoparticles for mRNA vaccines, demonstrating the critical role of myristoyl-containing lipids in advanced therapeutic delivery systems. nih.gov

Myristoyl Chloride in Biological and Pharmaceutical Sciences

Pharmaceutical Synthesis and Drug Development

Myristoyl chloride is a key building block in the synthesis of pharmaceuticals, particularly in the development of lipid-based drug delivery systems and in modifying active pharmaceutical ingredients (APIs) to improve their therapeutic profiles. chemimpex.com

This compound serves as a potent acylating agent, reacting with nucleophilic groups such as alcohols and amines on API molecules. chemimpex.com This process, known as myristoylation, covalently attaches the 14-carbon myristoyl chain to the drug. This modification increases the lipophilicity of the API, which can be a critical factor in its pharmacological activity and pharmacokinetics. chemimpex.comresearchgate.net For instance, the myristoylation of the anti-HIV drug stavudine (B1682478) has been shown to produce prodrugs with enhanced antiviral activity. researchgate.net The increased lipophilicity can facilitate the drug's interaction with and transport across biological membranes. researchgate.net

The synthesis of specialized lipids for drug delivery systems often employs this compound. chemimpex.com These systems, including liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are designed to improve the delivery of therapeutic agents. nih.govresearchgate.net this compound can be used to synthesize lipidic components that form the core of these nanoparticles. chemimpex.comresearchgate.net For example, myristyl myristate, synthesized from this compound and myristyl alcohol, can be a key component of the solid core in NLCs. researchgate.net These lipid-based systems can protect the encapsulated drug from enzymatic degradation and enhance its uptake by cells. pharmaexcipients.com

A study on the delivery of the peptide Myr-NT, which targets MYC-dependent cancer cells, utilized a lipid-based formulation to protect the peptide from degradation and improve its cellular uptake. pharmaexcipients.com Similarly, partially myristoylated chitosan (B1678972) has been used to create nanoparticle-sized polymeric micelles for delivering glabridin, enhancing its skin permeability. frontiersin.org

A significant challenge in drug development is the poor water solubility of many APIs, which can limit their oral bioavailability. frontiersin.orgmdpi.com Myristoylation of a drug molecule, using this compound as the acylating agent, can enhance its lipophilicity, which in turn can improve its solubility in lipid-based formulations and its ability to be absorbed through the gastrointestinal tract. chemimpex.comresearchgate.net

Lipid-drug conjugates (LDCs) are a strategy to improve the oral bioavailability of poorly water-soluble drugs. researchgate.net By covalently attaching a lipid moiety like myristate to a drug, its absorption can be enhanced. researchgate.net This approach has been explored for various drugs, including phenytoin, beta-lactam antibiotics, and non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net For example, N-terminal myristoylation of a cyclic peptide inhibitor of MyD88 was shown to convert it into an orally bioavailable compound with improved bioactivity. nih.gov

Myristoylation is a strategy used to create prodrugs, which are inactive or less active precursors of a drug that are converted into the active form in the body. nih.govnih.gov Attaching a myristoyl group can improve a drug's pharmacokinetic properties, such as extending its half-life and bioavailability. nih.govnih.gov

A myristoylated prodrug of the antiretroviral drug abacavir (B1662851) (ABC) was synthesized by esterifying myristic acid to the drug's cyclopentene (B43876) group. nih.govnih.gov This modification aimed to increase the drug's half-life and therapeutic efficacy. nih.govnih.gov Similarly, myristoylated derivatives of stavudine (d4T) were synthesized as bi-functional prodrugs, demonstrating potent anti-HIV-1 activity. researchgate.net The myristoylated conjugate of emtricitabine (B123318) (FTC) also showed significantly higher anti-HIV activity compared to the parent drug. acs.org

Table 1: Examples of Myristoylation in Prodrug Development

| Parent Drug | Myristoylated Prodrug | Therapeutic Area | Reported Improvement |

| Abacavir (ABC) | Myristoylated Abacavir (MABC) | HIV | Extended half-life and bioavailability. nih.govnih.gov |

| Stavudine (d4T) | 5´-O-myristoylated stavudine derivatives | HIV | Potent anti-HIV-1 activity. researchgate.net |

| Emtricitabine (FTC) | Myristoylated FTC conjugate | HIV | 10–24 times higher anti-HIV activity than FTC alone. acs.org |

| c(MyD 4-4) | N-terminally myristoylated c(MyD 4-4) | Autoimmune Disease | Converted to an orally bioavailable inhibitor. nih.gov |

Enhancement of Drug Solubility and Bioavailability

Protein Myristoylation and Biochemical Research

In biological systems, myristoylation is a crucial lipid modification of proteins, catalyzed by the enzyme N-myristoyltransferase (NMT). nih.govcreative-diagnostics.com This process involves the attachment of a myristoyl group, derived from myristoyl-CoA, to the N-terminal glycine (B1666218) of a target protein. creative-diagnostics.comwikipedia.org While this compound is used for chemical synthesis, the biological process utilizes an activated form of myristic acid. Understanding this natural process provides a basis for its application in pharmaceutical sciences.

Protein N-myristoylation is an irreversible process that occurs via an ordered Bi-Bi reaction mechanism. nih.govfrontiersin.orgfrontiersin.org The process is catalyzed by N-myristoyltransferase (NMT). nih.govfrontiersin.org

The key steps in the mechanism are:

Binding of Myristoyl-CoA: The process begins with the binding of myristoyl-CoA to the apo-enzyme form of NMT. nih.gov This binding occurs in a highly conserved pocket within the enzyme. nih.govacs.org

Conformational Change and Peptide Binding: The binding of myristoyl-CoA induces a conformational change in NMT, which opens up a binding site for the protein or peptide substrate. wikipedia.orgacs.org The N-terminal glycine residue of the substrate protein is essential for recognition by NMT. nih.gov

Nucleophilic Attack: The N-terminal amino group of the glycine residue on the substrate protein acts as a nucleophile. wikipedia.org It attacks the carbonyl carbon of the thioester bond in the myristoyl-CoA complex. wikipedia.orgnih.gov This forms a tetrahedral intermediate. wikipedia.org

Release of Products: The intermediate collapses, leading to the formation of a stable amide bond between the myristoyl group and the N-terminal glycine. nih.gov Coenzyme A (CoA) is released first, followed by the myristoylated protein, returning the enzyme to its apo-state, ready for the next catalytic cycle. nih.gov

This modification is critical for a variety of cellular processes, including signal transduction, protein-protein interactions, and the targeting of proteins to cellular membranes. nih.govcreative-diagnostics.comtandfonline.com

Role of N-Myristoyltransferase (NMT) in Myristoylation

Myristoylation is the process of covalently attaching a myristoyl group, derived from myristic acid, to the N-terminal glycine residue of a protein. news-medical.netwikipedia.org This irreversible modification is catalyzed by the enzyme N-myristoyltransferase (NMT). wikipedia.orgfrontiersin.org NMT is a ubiquitous eukaryotic enzyme that plays a critical role in this process. frontiersin.org In higher eukaryotes, two isozymes, NMT1 and NMT2, carry out this function, and they are members of the GCN5-related N-acetyltransferase (GNAT) superfamily. nih.govuniprot.org

The mechanism of NMT involves a sequential, ordered Bi-Bi reaction. nih.gov First, myristoyl-CoA binds to the enzyme, which then induces a conformational change allowing the binding of the target peptide. wikipedia.org The C-terminus of NMT acts as a base to activate the N-terminal glycine's amino group for a nucleophilic attack on the myristoyl-CoA's carbonyl group. wikipedia.org This results in the formation of a stable amide bond and the release of coenzyme A. wikipedia.org

Myristoylation can occur either co-translationally or post-translationally. wikipedia.org Co-translational myristoylation happens on the nascent polypeptide chain after the removal of the initiator methionine. frontiersin.org Post-translational myristoylation typically follows a proteolytic event, such as caspase cleavage during apoptosis, which exposes an internal glycine residue. wikipedia.orgnih.gov

Impact on Protein Localization, Stability, and Function

The attachment of the myristoyl group significantly impacts the modified protein's properties and biological activities.

Protein Localization: The hydrophobic myristoyl group facilitates the anchoring of proteins to cellular membranes, including the plasma membrane, endoplasmic reticulum, Golgi apparatus, and mitochondria. frontiersin.orgcreative-diagnostics.com This localization is crucial for their function, particularly for proteins involved in signal transduction. creative-diagnostics.com The myristoyl group can act as a "molecular switch," where its exposure or sequestration within a hydrophobic pocket of the protein can be regulated by factors like ligand binding or phosphorylation, thereby controlling the protein's association with the membrane. wikipedia.orgpnas.org

Protein Stability: N-myristoylation can enhance protein stability by promoting proper folding and protecting against degradation. creative-diagnostics.com The modification can shield proteins from proteolytic cleavage and increase their resistance to denaturation. creative-diagnostics.com

Protein Function: By influencing localization and stability, myristoylation plays a vital role in a wide range of cellular functions. wikipedia.org It is integral to signal transduction pathways, involving proteins like G-proteins and protein kinases. creative-diagnostics.com Myristoylated proteins are also involved in cellular transformation, oncogenesis, and apoptosis. news-medical.netfrontiersin.org For example, the myristoylation of the pro-apoptotic protein Bid is necessary for its translocation to the mitochondria to induce cell death. news-medical.net

Applications in Studying Cellular Membrane Interactions

The ability of the myristoyl group to mediate membrane association makes myristoylated proteins and peptides valuable tools for studying cellular membrane interactions. The reversible nature of membrane binding for some myristoylated proteins allows for the investigation of dynamic cellular processes. embopress.org For instance, the myristoylated alanine-rich C kinase substrate (MARCKS) protein's interaction with membranes is regulated by phosphorylation, providing a model for an "electrostatic switch" mechanism. frontiersin.orgnih.gov

Molecular dynamics simulations are employed to study the insertion and behavior of myristoylated proteins within lipid bilayers at an atomic level. researchgate.net These computational methods provide insights into the single-molecule dynamics and interactions of myristoylated proteins with membrane lipids and other proteins. researchgate.net

Ribosomal Synthesis of Myristoylated Peptides

The synthesis of myristoylated peptides is crucial for studying their structure and function. While chemical synthesis methods like solid-phase peptide synthesis (SPPS) are commonly used for shorter peptides, the production of larger myristoylated proteins often requires more complex strategies. nih.gov

A versatile in vitro method for producing myristoylated peptides involves ribosomal synthesis. researchgate.netoup.com In this approach, an initiator tRNA is charged with glycine, and its free amino group is chemically acylated with this compound. researchgate.netoup.com This acylated tRNA is then used in a cell-free protein synthesis system to produce a myristoylated peptide based on a specific mRNA template. researchgate.netoup.com This technique allows for the incorporation of various long-chain fatty acids at the N-terminus of peptides. researchgate.net

Therapeutic Applications and Biological Activity

The critical roles of myristoylation in various cellular and pathological processes have made NMT and myristoylated proteins attractive targets for therapeutic interventions.

Antifungal Properties of Myristic Acid Derivatives

Myristic acid and its derivatives have demonstrated significant antifungal activity. tandfonline.commdpi.com N-myristoyltransferase is a validated drug target in pathogenic fungi like Candida albicans, Cryptococcus neoformans, and Aspergillus niger. tandfonline.commdpi.com Inhibition of NMT in these organisms disrupts the function of essential myristoylated proteins, leading to fungal cell death. tandfonline.com

Several semisynthetic derivatives of myristic acid have been developed and tested for their antifungal properties. mdpi.comrice.edu For instance, certain myristic acid derivatives have shown potent activity against Candida albicans and Aspergillus niger, with some compounds exhibiting greater efficacy than the standard antifungal drug fluconazole. mdpi.comnih.gov The mechanism of action often involves the disruption of the fungal membrane's integrity. Monosaccharide monomyristates, for example, are thought to interact with ergosterol (B1671047) in fungal membranes.

Table of Antifungal Activity of Myristic Acid Derivatives

| Compound | Organism | MIC (μg/mL) |

|---|---|---|

| 2-bromo tetradecanoic acid | Saccharomyces cerevisiae | 10 |

| 2-bromo tetradecanoic acid | Candida albicans | 39 |

| 2-bromo tetradecanoic acid | Cryptococcus neoformans | 20 |

| 4-oxa tetradecanoic acid | Cryptococcus neoformans | 30 |

| 9-oxatetradecanoic acid | Saccharomyces cerevisiae | 50 |

| Derivative 3u | Candida albicans | 10.62 |

| Derivative 3k | Candida albicans | 10.77 |

| Fluconazole (standard) | Candida albicans | 17.76 |

MIC (Minimum Inhibitory Concentration) data is based on cited research findings. tandfonline.commdpi.com

Targeted Drug Delivery Systems through Myristoylated Proteins

Myristoylation is being explored as a strategy for targeted drug delivery. The attachment of a myristoyl group can enhance the cellular uptake of therapeutic molecules. Myristoylated cell-penetrating peptides (CPPs) are being designed to deliver drugs and other cargo, like siRNA, into cells. acs.orgbiorxiv.org The myristoyl group enhances the affinity of the peptide for the cell membrane, facilitating entry. nih.gov

For example, a myristoylated transportan (B13913244) peptide has been shown to be effective for siRNA delivery. acs.org In another approach, myristoylated peptides are being developed to target oncogenic proteins like K-Ras at the plasma membrane. biorxiv.org These peptides anchor to the membrane and interact with the target protein, potentially inhibiting its function. biorxiv.org Furthermore, exosome-based drug delivery systems are being investigated that utilize myristoylated proteins to load therapeutic molecules into exosomes for targeted delivery. pharmtech.com

Enhancement of Biological Half-Life of Biologics

Myristoylation, the attachment of a myristoyl group derived from this compound, is a significant strategy in pharmaceutical development for enhancing the therapeutic window of biologic drugs by extending their biological half-life. This lipid modification can improve the pharmacokinetic profile of peptides and other therapeutic molecules, reducing the frequency of administration. Myristoylation is considered an irreversible and stable modification, meaning the half-life of a myristoylated protein is linked to that of the polypeptide chain itself. nih.gov